[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride typically involves the introduction of the difluoroethyl group onto a pyrazole ring, followed by the addition of a methanamine group. One common method involves the use of difluoromethylation reagents to introduce the difluoroethyl group. This can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation . The methanamine group can then be introduced through standard amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of non-ozone depleting difluorocarbene reagents could be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethyl pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound is being explored for its potential as a pharmaceutical intermediate. The presence of the difluoroethyl group can improve the metabolic stability and bioavailability of drug candidates. Additionally, the methanamine group can interact with biological targets, making it a valuable scaffold for drug design .
Industry
In industry, this compound can be used in the development of new materials with enhanced properties, such as increased thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to these targets, while the methanamine group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- Pyrazolo[1,5-a]pyrimidines
- Pyrrolopyrazine derivatives
Uniqueness
What sets [1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride apart is the presence of the difluoroethyl group, which imparts unique properties such as increased metabolic stability and enhanced binding affinity. This makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
[1-(2,2-difluoroethyl)pyrazol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.ClH/c7-6(8)4-11-2-1-5(3-9)10-11;/h1-2,6H,3-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJNJGKGDWLGPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.